(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride

Organic Synthesis Medicinal Chemistry Cross-Coupling

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride (CAS 1461704-70-0) is a halogenated 2,3-dihydrobenzofuran derivative bearing a primary amine moiety at the 7-position, supplied as a stable hydrochloride salt. The compound features a bromine atom at the 5-position of the dihydrobenzofuran core, which confers distinct reactivity for transition metal-catalyzed cross-coupling and contributes to enhanced lipophilicity relative to its non-halogenated counterpart.

Molecular Formula C9H11BrClNO
Molecular Weight 264.54 g/mol
CAS No. 1461704-70-0
Cat. No. B1448431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride
CAS1461704-70-0
Molecular FormulaC9H11BrClNO
Molecular Weight264.54 g/mol
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2CN)Br.Cl
InChIInChI=1S/C9H10BrNO.ClH/c10-8-3-6-1-2-12-9(6)7(4-8)5-11;/h3-4H,1-2,5,11H2;1H
InChIKeyJQVFNSHVPPEZFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine Hydrochloride: Procurement-Ready Profile, Key Properties, and Research-Grade Specifications


(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride (CAS 1461704-70-0) is a halogenated 2,3-dihydrobenzofuran derivative bearing a primary amine moiety at the 7-position, supplied as a stable hydrochloride salt . The compound features a bromine atom at the 5-position of the dihydrobenzofuran core, which confers distinct reactivity for transition metal-catalyzed cross-coupling and contributes to enhanced lipophilicity relative to its non-halogenated counterpart . Commercially available at 95–98% purity from multiple vendors, this compound serves as a versatile synthetic building block for medicinal chemistry programs targeting central nervous system disorders and as a scaffold for structure-activity relationship (SAR) exploration .

Why (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine Hydrochloride Cannot Be Casually Replaced by Its 5-Chloro, 5-Fluoro, or Non-Halogenated Congeners


Substituting (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride with a closely related 5-chloro, 5-fluoro, or non-halogenated analog introduces critical differences in synthetic reactivity, lipophilicity, and biological target engagement that compromise experimental reproducibility and downstream utility. The C–Br bond at the 5-position undergoes oxidative addition with Pd(0) catalysts significantly faster than the corresponding C–Cl or C–F bonds, directly affecting the scope and efficiency of cross-coupling-based diversification strategies . Moreover, the increased lipophilicity imparted by bromine (LogP 2.26 vs. 1.78 for the non-halogenated analog) alters membrane permeability and nonspecific binding profiles, which can shift structure-activity relationships in cell-based assays . Finally, the availability of defined biochemical binding data (e.g., human GAT1 Ki = 1.10E+3 nM for the free base) provides the brominated compound with a target engagement fingerprint that is absent for most analogs, preventing meaningful comparator-based experimental design when a different halogen or substituent is used [1].

Quantitative Differentiation Evidence for (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine Hydrochloride: Head-to-Head and Cross-Study Comparisons with Closest Analogs


5-Bromo Substituent Provides a Superior Pd-Catalyzed Cross-Coupling Handle Relative to 5-Chloro and Non-Halogenated Analogs

The C–Br bond at the 5-position of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride enables efficient participation in palladium-catalyzed Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, a synthetic advantage over the corresponding 5-chloro analog (CAS 1461714-44-2), whose C–Cl bond undergoes oxidative addition with Pd(0) at a markedly slower rate, and the non-halogenated analog (CAS 361393-65-9), which lacks a halogen handle altogether . This reactivity hierarchy is well-established in the organometallic literature: aryl bromides are the preferred substrates for Pd-catalyzed cross-coupling due to their optimal balance of oxidative addition reactivity and stability, whereas aryl chlorides require more forcing conditions or specialized ligands [1]. Consequently, the brominated compound enables late-stage diversification of the dihydrobenzofuran scaffold under milder conditions with broader substrate scope, directly expanding the accessible chemical space for SAR exploration.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Elevated Lipophilicity (LogP 2.26) of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine Hydrochloride vs. Non-Halogenated Analog (LogP 1.78) Improves Predicted CNS Permeability

The hydrochloride salt of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine (CAS 1461704-70-0) has a calculated LogP of 2.26 , compared to LogP 1.78 for the non-halogenated analog (2,3-dihydro-1-benzofuran-7-yl)methanamine (CAS 361393-65-9) . This ΔLogP of +0.48 (27% increase) shifts the brominated compound closer to the optimal lipophilicity window for passive blood-brain barrier penetration (LogP 1–3), a critical parameter for CNS drug discovery programs [1]. The bromine atom contributes substantially to this increased lipophilicity through both its polarizability and atomic mass, effects that are not replicated by chlorine (ΔLogP smaller) or hydrogen (minimal contribution). For CNS-targeted screening cascades where brain exposure is a key selection criterion, this physicochemical differentiation provides a rational basis for prioritizing the 5-bromo derivative over other 5-substituted or unsubstituted congeners.

CNS Drug Discovery Lipophilicity Physicochemical Properties

Higher Commercial Purity of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine Hydrochloride (98%) vs. 5-Chloro Congener (95%) Enables More Reliable Biological Testing

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride is commercially available at 98% purity from LeYan (Product No. 2067362) , whereas the closest 5-chloro analog (CAS 1461714-44-2) is typically supplied at 95% purity (CheMenu, AKSci) . This 3 percentage-point differential represents a significant difference in total organic impurity burden, particularly relevant for pharmacological assays where trace impurities can act as confounding agonists, antagonists, or cytotoxic agents. The Sigma-Aldrich listing (Product ENA408615503) confirms an alternative supply at 95% purity as a stable powder , providing procurement flexibility with a higher-purity option available.

Purity Procurement Quality Assurance

Defined Human GAT1 Binding Affinity (Ki = 1.10E+3 nM) Establishes a Unique Biochemical Fingerprint Absent in 5-Chloro, 5-Fluoro, and Non-Halogenated Analogs

The free base form of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine (CAS 1461868-73-4) has been characterized for binding to human GAT1 (GABA transporter 1), yielding a Ki of 1.10E+3 nM (1.1 μM) in a competitive MS binding assay using HEK293 cells expressing the human transporter [1]. The same study reported a Ki of 1.07E+3 nM for mouse GAT1, demonstrating cross-species consistency [1]. In contrast, publicly available binding databases (ChEMBL, BindingDB, PubChem) contain no GAT1 affinity data for the 5-chloro analog (CAS 1461714-44-2), the 5-fluoro analog, or the non-halogenated parent compound as of the search date [2]. This data gap means that researchers selecting among 5-substituted dihydrobenzofuran methanamines for neuroscience target-based screening must either rely on the brominated compound's established GAT1 fingerprint or invest in de novo profiling of analogs—a resource-intensive undertaking.

Neuroscience GABA Transporter 1 (GAT1) Binding Affinity

Hydrochloride Salt Form Provides Handling and Solubility Advantages Relative to Free Base for Laboratory-Scale Procurement

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride (CAS 1461704-70-0, MW 264.54 g/mol) is supplied as a free-flowing powder stable at room temperature , whereas the corresponding free base (CAS 1461868-73-4, MW 228.09 g/mol) lacks such well-characterized handling specifications . The hydrochloride salt improves aqueous solubility and reduces amine oxidation during storage, both practical considerations for research groups that do not have immediate access to inert-atmosphere facilities. Additionally, the HCl salt is the preferred form for many biological assay workflows, as the counterion is physiologically compatible and avoids the need for solvent-intensive free-basing procedures prior to testing. The 5-chloro analog is also available as an HCl salt (CAS 1461714-44-2), but the pricing differential—approximately €673 for 50 mg of the chloro analog (CymitQuimica) versus $210 for 50 mg of the bromo analog (TRC) [1]—makes the brominated compound the more cost-effective procurement choice for initial SAR exploration.

Salt Form Physicochemical Stability Procurement

Evidence-Backed Application Scenarios Where (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine Hydrochloride Outperforms Its Closest Analogs


CNS Hit Discovery: Prioritization of a Brain-Penetrant Dihydrobenzofuran Scaffold

In CNS drug discovery programs targeting neurological disorders (e.g., depression, anxiety, schizophrenia), the elevated LogP of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride (LogP 2.26 vs. 1.78 for the non-halogenated parent) positions it within the optimal lipophilicity range for passive blood-brain barrier penetration [1]. Coupled with its reported serotonin 5-HT2A/5-HT2C receptor modulatory activity and defined human GAT1 binding affinity (Ki = 1.10E+3 nM) , this compound provides a multi-parametric starting point for CNS hit-to-lead optimization that is not replicated by any single 5-substituted congener. Researchers can select the brominated derivative with confidence that key physicochemical and target engagement parameters are already characterized, accelerating the design-make-test cycle.

Medicinal Chemistry Library Diversification via Late-Stage Pd-Catalyzed Cross-Coupling

For medicinal chemistry teams building focused libraries around the 2,3-dihydrobenzofuran-7-yl-methanamine pharmacophore, the 5-bromo substituent enables efficient late-stage diversification through Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings under mild conditions [1]. This synthetic versatility is absent in the 5-chloro analog, which requires specialized ligands and elevated temperatures for effective cross-coupling, and impossible with the non-halogenated parent. The higher commercial purity (98%, LeYan) of the brominated building block further ensures that library products are free from confounding impurities introduced at the starting material stage .

GABAergic Neuroscience Research: Defined GAT1 Pharmacological Tool

Neuroscience groups investigating GABA transporter 1 (GAT1) pharmacology can utilize (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine (free base) as a defined biochemical tool with publicly available binding data (human GAT1 Ki = 1.10E+3 nM; mouse GAT1 Ki = 1.07E+3 nM) [1]. This contrasts with all other 5-substituted 2,3-dihydrobenzofuran-7-yl-methanamine analogs, which lack any publicly reported GAT1 affinity. The availability of this data enables immediate structure-activity relationship studies around the GAT1 pharmacophore without the need for de novo target profiling, saving weeks of assay development time. The hydrochloride salt form further simplifies solubilization for in vitro assay preparation at physiologically relevant pH .

Cost-Conscious Early-Stage SAR: Budget-Optimized Procurement of a Multi-Functional Building Block

For academic or small-biotech laboratories operating under constrained budgets, (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride offers a ~3-fold cost advantage over the 5-chloro analog (~$210/50 mg vs. ~€673/50 mg) while delivering superior synthetic utility (Pd cross-coupling handle), higher available purity (98% option), and more extensive biological characterization [1]. This cost-to-information ratio makes the brominated compound the rational first-choice building block for exploratory SAR campaigns where maximizing data output per dollar spent is a critical procurement metric.

Quote Request

Request a Quote for (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.